N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
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Description
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H19N3O4S2 and its molecular weight is 393.48. The purity is usually 95%.
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Scientific Research Applications
Antidepressant and Anxiolytic Agents
Compounds structurally similar to our compound of interest have been explored for their potential in treating mental health disorders such as depression and anxiety. For example, the study on novel 5-HT3 receptor antagonists like 3-ethoxyquinoxalin-2-carboxamides shows significant antidepressant-like activity, highlighting the potential of such compounds in neuropsychopharmacology (Mahesh et al., 2011). Similarly, compounds like adatanserin, with dual serotonin 5-HT(1A) and 5-HT(2) activity, have been evaluated as potential anxiolytic and antidepressant agents (Abou-Gharbia et al., 1999).
Anticancer and Antimicrobial Applications
Structural analogs have shown promise in anticancer and antimicrobial research. For instance, certain N-arylpiperazine-1-carboxamide derivatives have demonstrated potent androgen receptor (AR) antagonist activities, suggesting their usefulness in prostate cancer treatment (Kinoyama et al., 2005). Additionally, new pyridine derivatives exhibit variable and modest antimicrobial activity against bacteria and fungi, indicating their potential in addressing microbial resistance (Patel et al., 2011).
Neuropharmacological and Inflammatory Disease Research
The exploration of compounds for their neuropharmacological effects, including nootropic activity and the inhibition of 5-lipoxygenase, further underscores the diverse applications of these molecules. Such studies suggest the potential of related compounds in enhancing cognitive functions and treating inflammatory diseases (Valenta et al., 1994); (Landwehr et al., 2006).
Chemoselective Synthesis and Drug Development
The chemoselective synthesis of related compounds, as demonstrated in the preparation of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), reveals the chemical versatility and potential pharmaceutical applications of these molecules (Setterholm et al., 2015).
Properties
IUPAC Name |
4-ethyl-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-2-19-6-7-20(16(23)15(19)22)17(24)18-9-12(21)14-4-3-13(26-14)11-5-8-25-10-11/h3-5,8,10,12,21H,2,6-7,9H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJHEXIGEWCGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.